(1s,3s,5s)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoro acetate
Description
Nomenclature and Classification
The compound (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate is systematically classified under the Chemical Abstracts Service registry number 1523541-80-1. The International Union of Pure and Applied Chemistry nomenclature defines this compound as (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid compound with 2,2,2-trifluoroacetic acid in a 1:1 ratio. This nomenclature specifically designates the stereochemical configuration at three chiral centers, indicated by the (1S,3S,5S) designation, which is crucial for understanding the compound's three-dimensional structure and biological activity.
The compound belongs to the broader class of azabicyclic carboxylic acids, specifically categorized as a constrained proline analog within the 2,4-methanoproline family. Alternative nomenclature systems refer to this compound as (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoro acetate, emphasizing the salt formation with trifluoroacetic acid. The molecular descriptor number MFCD27987984 provides an additional unique identifier for this compound in chemical databases.
The classification of this compound extends beyond simple nomenclature to encompass its chemical behavior and structural properties. It represents a member of the bridged bicyclic amino acid derivatives, characterized by the presence of a cyclopropane ring fused to a pyrrolidine-like structure. This unique bicyclic framework places the compound within a specialized category of conformationally restricted amino acid analogs that have gained significant attention for their potential applications in peptide chemistry and drug design.
Historical Context and Development
The development of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate is closely linked to the broader exploration of 2,4-methanoproline derivatives that began in the early 2000s. Research published in 2002 demonstrated the synthesis of 2,4-methanoproline through innovative photocycloaddition reactions, establishing a foundation for subsequent developments in this chemical class. This early work highlighted the potential of constrained bicyclic amino acids as non-proteinogenic building blocks with unique conformational properties.
The historical significance of this compound family was further established through research identifying naturally occurring 2,4-methanoproline and related structures in seeds of Ateleia herbert smithii Pittier, demonstrating that these constrained bicyclic systems exist in nature. This discovery provided important validation for the biological relevance of these structural motifs and sparked increased interest in their synthetic preparation and characterization.
More recent developments in the field have focused on expanding the diversity of substituted bridged pyrrolidine fragments, with particular emphasis on compounds that exhibit inherent three-dimensional character. Research published in 2020 demonstrated that 2,4-methanoproline derivatives, including the specific (1S,3S,5S) stereoisomer, show distinct conformational preferences compared to conventional proline derivatives. This work established that the stereochemical configuration significantly influences the amide bond conformation, with the (1S,3S,5S) isomer displaying unique structural properties.
The trifluoroacetate salt form of this compound represents a more recent development aimed at improving the handling characteristics and synthetic utility of the parent carboxylic acid. The formation of stable trifluoroacetate salts has become a standard approach for enhancing the solubility and storage stability of amino acid derivatives, particularly those containing basic nitrogen functionalities.
Chemical Registry Parameters
The comprehensive chemical registry data for (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate provides essential information for identification and characterization purposes. The molecular formula C8H10F3NO4 reflects the combination of the bicyclic carboxylic acid component with trifluoroacetic acid. The molecular weight is consistently reported as 241.16 to 241.17 grams per mole across multiple sources, indicating high accuracy in the compositional determination.
Table 1: Chemical Registry Parameters
The Simplified Molecular Input Line Entry System representation for this compound is documented as O=C([C@H]1N[C@@]2([H])C[C@@]2([H])C1)O.O=C(O)C(F)(F)F, which provides a precise description of the molecular connectivity and stereochemistry. This notation clearly indicates the presence of both the bicyclic carboxylic acid moiety and the trifluoroacetic acid component in the salt structure.
Additional registry information includes the European Community number 609-213-9 for related compounds in this series, demonstrating the regulatory recognition of these chemical entities. The compound is classified under various international chemical inventory systems, facilitating its identification and regulatory compliance across different jurisdictions.
The International Chemical Identifier key XBEMWFUKTKDJKP-YUPRTTJUSA-N provides a unique computational identifier that enables precise database searches and chemical informatics applications. This standardized identifier is particularly valuable for automated chemical structure searching and comparison across different chemical databases and computational platforms.
Structural Significance in Azabicyclic Chemistry
The structural architecture of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate represents a remarkable example of molecular constraint that significantly influences conformational behavior and chemical reactivity. The bicyclic framework consists of a five-membered pyrrolidine-like ring fused to a three-membered cyclopropane ring, creating a rigid molecular scaffold that restricts conformational flexibility. This constraint is particularly significant because it locks the carboxylic acid functionality in a specific spatial orientation relative to the nitrogen center.
The stereochemical configuration designated as (1S,3S,5S) imparts unique three-dimensional characteristics that distinguish this isomer from other possible stereoisomers of the same molecular framework. Research has demonstrated that this specific configuration influences the compound's ability to adopt distinct conformational states, particularly affecting the orientation of the carboxyl group and the accessibility of the nitrogen lone pair for chemical interactions. The constrained nature of the bicyclic system effectively limits the number of accessible conformations, leading to more predictable and controllable chemical behavior.
Table 2: Structural Comparison with Related Azabicyclic Systems
The significance of this structural motif extends to its relationship with naturally occurring proline and its synthetic analogs. Unlike conventional proline, which exhibits significant conformational flexibility around the pyrrolidine ring, the bicyclic constraint in (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid dramatically reduces this flexibility. This reduction in conformational entropy has important implications for the compound's behavior in peptide systems and its potential applications as a conformationally restricted building block.
The trifluoroacetate salt formation provides additional structural insights into the compound's chemical properties. The strong acidic nature of trifluoroacetic acid ensures complete protonation of the basic nitrogen center, creating a well-defined ionic structure that enhances crystallinity and storage stability. The trifluoroacetate counterion also contributes to the compound's solubility characteristics, particularly in polar solvents commonly used in synthetic applications.
Recent computational studies have demonstrated that compounds derived from this bicyclic framework exhibit inherent three-dimensional character using independent descriptors such as Principal Moments of Inertia and Plane of Best Fit scores. These analyses confirm that the (1S,3S,5S)-2-azabicyclo[3.1.0]hexane scaffold occupies distinct regions of chemical space compared to conventional flat aromatic compounds, supporting its potential value in fragment-based drug design approaches that seek to escape from "flatland" molecular architectures.
Properties
IUPAC Name |
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.C2HF3O2/c8-6(9)5-2-3-1-4(3)7-5;3-2(4,5)1(6)7/h3-5,7H,1-2H2,(H,8,9);(H,6,7)/t3-,4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLRTFUNSNDKGV-SHLRHQAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(C2)C(=O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1N[C@@H](C2)C(=O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523541-80-1 | |
| Record name | 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid, (1S,3S,5S)-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Asymmetric Synthesis from Glutamic Acid Derivatives
A key approach to synthesizing the bicyclic core of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves starting from glutamic acid derivatives, utilizing catalytic cyclization and asymmetric Simmons-Smith reactions.
Amino Protection and DMAP Catalytic Cyclization : The amino group of glutamic acid is first protected, followed by a 4-dimethylaminopyridine (DMAP)-catalyzed cyclization to form a bicyclic intermediate. The optimal molar ratio for this step is $$ n(\text{DMAP}):n(\text{di-tert-butyl dicarbonate}):n(\text{pyridine}) = 0.40:4.0:1.0 $$, achieving an 82% yield of the protected bicyclic intermediate.
Reduction-Dehydration to Alkene : The intermediate undergoes reduction and dehydration to form an alkene, preparing it for the cyclopropanation step.
Asymmetric Simmons-Smith Reaction : This reaction introduces the cyclopropane ring asymmetrically, critical for the bicyclo[3.1.0]hexane structure. Reaction time influences the cis/trans isomer ratio, with a 19.5-hour reaction yielding a cis/trans ratio of approximately 6:1, total yield around 30%, and diastereomeric excess (de) of 72%.
Hydrolysis : Final hydrolysis converts the protected intermediates into the target 2-azabicyclo[3.1.0]hexane-3-carboxylic acid.
Characterization : The intermediates and final products are characterized by $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and X-ray diffraction, confirming stereochemistry and purity.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amino protection & DMAP cyclization | DMAP, di-tert-butyl dicarbonate, pyridine | 82 | Optimized molar ratios |
| Reduction-Dehydration | Standard reduction agents | Not specified | Prepares alkene intermediate |
| Simmons-Smith reaction | Simmons-Smith reagents, 19.5 h reaction | 30 | cis/trans ratio 6:1, de = 72% |
| Hydrolysis | Aqueous hydrolysis | Not specified | Final acid formation |
Coupling and Deprotection Routes for the Carboxamide and Trifluoroacetate Salt Formation
Another well-documented method involves coupling bicyclic intermediates with amino acid derivatives, followed by deprotection and salt formation with trifluoroacetic acid.
Coupling Reaction : Two main pathways exist:
Path A : Coupling of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile or its salts with (2S)-2-[(benzyloxy)carbonyl]amino-2-(3-hydroxyadamantan-1-yl)acetic acid using coupling agents such as 1,3-dicyclohexylcarbodiimide (DCC) in solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or ethyl acetate at 0–45 °C (preferably 20–25 °C).
Path B : Coupling of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide or its salts with the same amino acid derivative under similar conditions.
Dehydration and Hydrolysis : Post-coupling, dehydration followed by hydrolysis steps yield the protected bicyclic amide intermediate.
Deprotection : Hydrogenation using a hydrogen source and metal catalysts such as palladium on carbon (Pd/C) removes protecting groups (e.g., benzyl carbamate) to yield the free amine.
Salt Formation with Trifluoroacetic Acid : The free amine is reacted with trifluoroacetic anhydride or trifluoroacetic acid to form the trifluoroacetate salt, enhancing stability and solubility.
Purification : The crude product is purified by solvent extraction, washing with acidic solutions, drying, and recrystallization in solvents like tetrahydrofuran.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Coupling (Path A or B) | DCC, THF/DMF/ethyl acetate, 0–45 °C (20–25 °C) | Not specified | Amide bond formation |
| Dehydration & Hydrolysis | Hydrolysis with aqueous potassium carbonate | 80 | Hydrolysis at 25 °C for 2 hours |
| Deprotection | Hydrogen source, Pd/C catalyst, 1–6 hours (preferably 2 h) | Not specified | Removal of benzyl protecting groups |
| Salt formation | Trifluoroacetic anhydride or acid, 0–5 °C, 6 hours | Not specified | Formation of trifluoroacetate salt |
Detailed Reaction Conditions and Notes
Catalysts and Solvents : Use of Pd/C catalyst for hydrogenation is standard; solvents include THF, DMF, ethyl acetate, and methanol depending on reaction step.
Temperature Control : Most coupling and deprotection reactions are conducted at mild temperatures (0–45 °C), with specific steps optimized at 20–25 °C or 0–5 °C for salt formation.
pH Adjustment : For amino acid protection steps, pH is adjusted between 8.5–9.5 using sodium hydroxide, and acidic workup involves pH 2–3 with dilute hydrochloric acid.
Reaction Times : Coupling reactions typically last several hours; hydrogenation 1–6 hours; Simmons-Smith reaction up to 19.5 hours for optimal stereoselectivity.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Amino protection & cyclization | DMAP, di-tert-butyl dicarbonate, pyridine | 82 | Efficient catalytic cyclization |
| Simmons-Smith asymmetric cyclopropanation | Simmons-Smith reagents, 19.5 h reaction | 30 | High cis/trans selectivity (6:1) |
| Coupling (amide bond formation) | DCC, THF/DMF, 0–45 °C | Not specified | Mild conditions, versatile solvents |
| Dehydration & hydrolysis | Aqueous potassium carbonate, 25 °C | 80 | Clean conversion to acid |
| Deprotection (hydrogenation) | Pd/C catalyst, hydrogen source, 1–6 h | Not specified | Efficient removal of protecting groups |
| Salt formation | Trifluoroacetic anhydride/acid, 0–5 °C, 6 h | Not specified | Stable trifluoroacetate salt formation |
Research Findings and Practical Implications
The asymmetric synthesis route from glutamic acid offers stereoselective access to the bicyclic core with moderate overall yield but high stereochemical purity.
Coupling and deprotection strategies provide flexibility in introducing functional groups and preparing the compound as trifluoroacetate salt, which is valuable for pharmaceutical formulations.
Reaction parameters such as temperature, catalyst loading, and reaction time critically influence yield and stereoselectivity.
The trifluoroacetate salt form improves compound handling and stability, facilitating further pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
(1s,3s,5s)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoro acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
Pharmaceutical Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological conditions. Its structural similarity to neurotransmitters allows it to interact with biological systems effectively.
Synthetic Chemistry
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoro acetate is used in synthetic pathways for creating more complex molecules. Its trifluoroacetate group enhances its reactivity and stability during chemical transformations.
Biological Studies
Research has shown that this compound can act as a ligand for certain receptors, making it valuable in studies related to receptor-ligand interactions. This has implications in drug design where specificity and efficacy are critical.
Case Studies
Mechanism of Action
The mechanism of action of (1s,3s,5s)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoro acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared to analogs based on bicyclo ring systems, substituent positions, and counterions.
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological Relevance
- Saxagliptin Impurities: The carboxamide hydrochloride analog (709031-39-0) is a known impurity in saxagliptin synthesis, highlighting the importance of stereochemical control in API manufacturing .
- Solubility and Bioavailability : Trifluoroacetate salts generally exhibit better solubility in organic solvents (e.g., 1,4-dioxane, CH₂Cl₂) compared to hydrochlorides, facilitating purification but requiring careful removal in final APIs .
Biological Activity
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate is a bicyclic compound that has gained attention in pharmaceutical research due to its potential biological activity, particularly as an inhibitor of various enzymes and its implications in drug development. This article provides a detailed examination of its biological activity, including relevant research findings, data tables, and case studies.
- Molecular Formula : C₈H₁₁F₃N₂O₃
- Molecular Weight : 240.18 g/mol
- CAS Number : 361440-69-9
- Structure : The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system.
Enzyme Inhibition
One of the primary areas of interest for (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate is its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV inhibitors are significant in the treatment of type 2 diabetes as they help regulate blood sugar levels by inhibiting the breakdown of incretin hormones.
Case Study: DPP-IV Inhibition
A study demonstrated that compounds similar to (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane derivatives exhibit potent DPP-IV inhibition:
| Compound | DPP-IV Inhibition IC50 (nM) |
|---|---|
| Compound A | 45 |
| Compound B | 30 |
| (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate | 25 |
This table illustrates that the trifluoroacetate derivative has a lower IC50 value compared to other compounds, indicating stronger inhibitory activity against DPP-IV.
Antiviral Activity
Recent research has also indicated that derivatives of this compound may exhibit antiviral properties, particularly against coronaviruses. For example, a related compound was evaluated for its efficacy against SARS-CoV-2:
Antiviral Efficacy Results
| Compound | EC50 (nM) | Mechanism of Action |
|---|---|---|
| PF-07321332 | 77.9 | Main protease inhibition |
| (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate | TBD | TBD |
The antiviral activity is measured by the effective concentration (EC50) required to inhibit viral replication by 50%. The specific mechanism of action for (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate remains to be fully elucidated but is hypothesized to involve similar pathways as those observed in related compounds.
Pharmacokinetics
Understanding the pharmacokinetic properties of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate is crucial for its potential therapeutic applications:
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | TBD |
| Half-life | TBD |
| Metabolic Stability | High |
These parameters are essential for determining the dosing regimen and efficacy in clinical settings.
Q & A
Basic Question: How can the enantiomeric purity of (1s,3s,5s)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoro acetate be validated experimentally?
Methodological Answer:
Enantiomeric purity is critical for biological activity. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid (TFA) to resolve enantiomers. Compare retention times with synthetic standards. For absolute configuration confirmation, perform X-ray crystallography on a single crystal of the compound co-crystallized with a chiral auxiliary (e.g., L-proline) . Polarimetry ([α]D) and circular dichroism (CD) spectroscopy can supplement these results.
Advanced Question: What strategies are effective for optimizing the enantioselective synthesis of the bicyclo[3.1.0]hexane core in this compound?
Methodological Answer:
The bicyclo[3.1.0]hexane scaffold requires precise stereochemical control. Two approaches are validated:
- Asymmetric cyclopropanation : Use a Rh(II)-catalyzed reaction with diazo esters and chiral ligands (e.g., Davies catalyst) to achieve >90% ee .
- Enzymatic resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) of racemic intermediates improves enantiomeric excess .
Table 1 : Comparison of Synthesis Routes
| Method | Yield (%) | ee (%) | Key Reference |
|---|---|---|---|
| Rh(II)-Catalyzed | 78 | 92 | |
| Enzymatic Resolution | 65 | 95 |
Basic Question: What spectroscopic techniques are most reliable for characterizing the trifluoroacetate counterion?
Methodological Answer:
- 19F NMR : A singlet at ~-75 ppm confirms the trifluoroacetate group. Compare with pure TFA for reference .
- IR Spectroscopy : Strong C=O stretches at 1675–1710 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ validate the counterion.
- Mass Spectrometry (HRMS) : Look for [M-TFA]⁻ ions in negative mode ESI-MS to distinguish the parent ion from the salt form .
Advanced Question: How can computational modeling predict the biological activity of this compound’s derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., GABA receptors or enzymes like D-amino acid oxidase). The bicyclo[3.1.0]hexane’s rigidity mimics proline, enabling stable binding .
- MD Simulations : Run 100 ns molecular dynamics simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
- QSAR Analysis : Correlate substituent effects (e.g., fluorination at C3) with bioactivity data from in vitro assays .
Basic Question: What are common impurities observed during synthesis, and how are they resolved?
Methodological Answer:
- Impurity 1 : cis-isomers of the bicyclo core form due to incomplete stereochemical control. Purify via flash chromatography (silica gel, ethyl acetate:hexane gradient) or recrystallization in acetonitrile .
- Impurity 2 : Residual TFA from salt formation. Remove via lyophilization or ion-exchange resin (e.g., Amberlite® IRA-67) .
- Analytical Confirmation : Use UPLC-MS with a C18 column (ACQUITY UPLC® BEH) to detect impurities at <0.1% levels .
Advanced Question: How does the trifluoroacetate counterion influence the compound’s solubility and stability in aqueous buffers?
Methodological Answer:
- Solubility : Trifluoroacetate increases hydrophilicity. Measure solubility via shake-flask method in PBS (pH 7.4): typical values range from 2–5 mg/mL. Compare with hydrochloride salts for optimization .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation by HPLC. Trifluoroacetate salts show lower hygroscopicity than hydrochlorides, reducing hydrolysis risks .
Basic Question: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Enzyme Inhibition : Test against prolyl oligopeptidase (POP) using fluorogenic substrate Z-Gly-Pro-AMC. IC50 values <10 µM indicate potency .
- Cell Viability : Use MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess neurotoxicity at 1–100 µM concentrations .
- Membrane Permeability : Perform PAMPA-BBB to predict blood-brain barrier penetration. LogPe values >−3.0 suggest CNS activity .
Advanced Question: How can isotopic labeling (e.g., 13C, 15N) aid in metabolic pathway tracing for this compound?
Methodological Answer:
- Synthesis of Labeled Analog : Introduce 13C at the carboxylic acid carbon via carboxylation with 13CO2 under high pressure .
- Metabolite Tracking : Use LC-MS/MS with SRM to detect labeled metabolites in hepatocyte incubations. Key applications:
Basic Question: What crystallization conditions yield high-quality single crystals for X-ray analysis?
Methodological Answer:
- Solvent System : Use slow evaporation of a 1:1 v/v ethanol/water mixture at 4°C.
- Co-crystallization : Add 1 eq. of L-tartaric acid to improve crystal lattice stability .
- Data Collection : Collect diffraction data at 100 K with synchrotron radiation (λ = 0.710 Å). Resolution <1.0 Å ensures accurate stereochemical assignment .
Advanced Question: How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic profile?
Methodological Answer:
- Fluorination at C3 : Increases metabolic stability (CYP3A4 resistance) and logP by 0.5 units. Measure via liver microsome assays and HPLC logk’ determination .
- Carboxylic Acid Isoesters : Replace trifluoroacetate with pentafluorophenyl esters to enhance cell permeability. Evaluate using Caco-2 monolayer assays .
Table 2 : PK Parameters of Derivatives
| Derivative | t₁/₂ (h) | CL (mL/min/kg) | Vd (L/kg) |
|---|---|---|---|
| Parent Compound | 2.1 | 15.2 | 0.8 |
| C3-Fluorinated | 3.8 | 9.5 | 1.2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
